![molecular formula C20H24N4 B4482288 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE](/img/structure/B4482288.png)
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE
Overview
Description
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions, ring annulation, and cycloaddition methods are often employed . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 2,3-DIMETHYL-1-(4-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE stands out due to its unique structure and properties. Similar compounds include other pyrrolo and pyridine derivatives, which may share some biological activities but differ in their specific chemical and physical properties .
Properties
IUPAC Name |
5,6-dimethyl-4-(pyridin-4-ylmethyl)-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13-14(2)24(12-15-8-10-22-11-9-15)20-18(13)19(21)16-6-4-3-5-7-17(16)23-20/h8-11H,3-7,12H2,1-2H3,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVARBPPRZMTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(CCCCC3)C(=C12)N)CC4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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